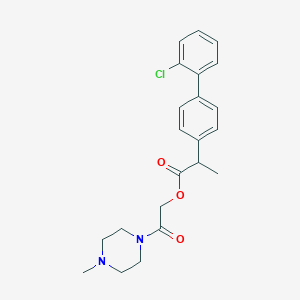![molecular formula C7H7N3 B012070 5-Methyl-5H-imidazo[4,5-c]pyridine CAS No. 105942-37-8](/img/structure/B12070.png)
5-Methyl-5H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-5H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours, leading to the formation of the desired compound . Another approach involves the use of various catalysts to facilitate the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
5-Methyl-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, oxo derivatives, and hydrogenated compounds .
科学研究应用
5-Methyl-5H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Methyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as GABA A receptors. By acting as a positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter GABA, leading to various therapeutic effects . Additionally, it can inhibit enzymes like aromatase, contributing to its anti-cancer properties .
相似化合物的比较
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
5-Methyl-5H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and its ability to modulate GABA A receptors. This distinguishes it from other imidazopyridine derivatives, which may have different biological activities and therapeutic potentials .
属性
CAS 编号 |
105942-37-8 |
|---|---|
分子式 |
C7H7N3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
5-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3 |
InChI 键 |
OLLVRSDJSNWLTI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=NC2=C1 |
规范 SMILES |
CN1C=CC2=NC=NC2=C1 |
同义词 |
5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)




![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)








